N-(4-Methoxybenzyl)efavirenz

Description

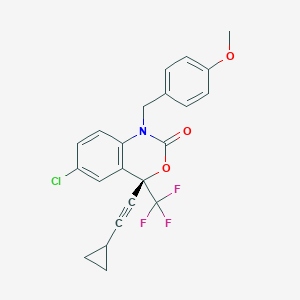

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYROQXKHLSLOS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169904 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174819-21-7 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Analytical Characterization Techniques for N 4 Methoxybenzyl Efavirenz

Spectroscopic Methods for Comprehensive Structural Assignment

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of pharmaceutical compounds and their related impurities. For N-(4-Methoxybenzyl)efavirenz, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. The key structural difference between efavirenz (B1671121) and this compound is the substitution of the amide proton (N-H) with a 4-methoxybenzyl group. This change is readily observable in the NMR spectra.

¹H NMR: The ¹H NMR spectrum provides information on the proton environment. In efavirenz, a characteristic signal for the N-H proton is observed. For this compound, this signal is absent. Instead, new, distinct signals appear corresponding to the protons of the introduced substituent: two doublets for the para-substituted aromatic ring of the benzyl (B1604629) group, a singlet for the two benzylic methylene (B1212753) (-CH₂-) protons, and a sharp singlet for the three methoxy (B1213986) (-OCH₃) protons. The signals corresponding to the efavirenz core remain largely unchanged.

¹³C NMR: The ¹³C NMR spectrum confirms the presence of additional carbon atoms. New resonances corresponding to the carbons of the 4-methoxybenzyl group would be visible, including the benzylic carbon, the methoxy carbon, and the four distinct aromatic carbons of the new ring system.

¹⁹F NMR: As the trifluoromethyl (-CF₃) group is distant from the site of substitution, the ¹⁹F NMR spectrum is expected to show a single resonance with a chemical shift very similar to that of the parent efavirenz, confirming this part of the molecule remains intact.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N-(4-Methoxybenzyl) Group

| Group | Technique | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| Benzylic -CH₂- | ¹H NMR | ~4.5 - 5.5 | Two-proton signal, likely appearing as two distinct doublets (diastereotopic) |

| Methoxy -OCH₃ | ¹H NMR | ~3.8 | Sharp three-proton singlet |

| Benzyl Aromatic -CH- | ¹H NMR | ~6.8 - 7.3 | Two sets of two-proton doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring |

| Benzylic -CH₂- | ¹³C NMR | ~45 - 55 | Signal for the methylene carbon |

| Methoxy -OCH₃ | ¹³C NMR | ~55 | Signal for the methoxy carbon |

| Benzyl Aromatic Carbons | ¹³C NMR | ~114 - 160 | Four distinct signals for the aromatic carbons |

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₂₂H₁₇ClF₃NO₃), HRMS can verify the molecular weight with high precision, distinguishing it from other potential impurities.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A key fragmentation pathway would be the cleavage of the bond between the nitrogen atom of the benzoxazinone (B8607429) ring and the benzylic carbon. This would produce a stable 4-methoxybenzyl cation with a mass-to-charge ratio (m/z) of 121.0648, which would be a diagnostic peak in the MS/MS spectrum.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₂₂H₁₇ClF₃NO₃ |

| Monoisotopic Mass | 435.0849 |

| Key Fragment Ion (m/z) | 121.0648 (C₈H₉O⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would show significant differences compared to efavirenz. The characteristic N-H stretching vibration (typically around 3300 cm⁻¹) of the efavirenz amide would be absent. New bands would appear, including C-O stretching for the methoxy ether group (around 1250 cm⁻¹ and 1030 cm⁻¹) and additional C-H stretching and bending modes from the new aromatic ring. The strong C=O stretching vibration of the cyclic carbamate (B1207046) group would remain, likely near 1740-1750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. Efavirenz has a characteristic UV absorption maximum at approximately 247 nm. nuph.edu.ua The addition of the 4-methoxybenzyl group, another chromophore, extends the conjugated system. This is expected to cause a slight shift in the wavelength of maximum absorbance (λmax), providing an additional parameter for its identification.

Table 3: Key Predicted Vibrational and Electronic Spectroscopy Data

| Technique | Feature | Predicted Position |

|---|---|---|

| IR | N-H Stretch | Absent (Present in Efavirenz) |

| IR | C=O Stretch (Carbamate) | ~1745 cm⁻¹ |

| IR | C-O Stretch (Ether) | ~1250 cm⁻¹ |

| UV-Vis | λmax | Shifted from 247 nm |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating impurities from the active pharmaceutical ingredient and for quantifying their levels.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Grade Materials

HPLC is the primary technique used for purity assessment in pharmaceutical analysis. Due to the addition of the large, relatively nonpolar 4-methoxybenzyl group, this compound is significantly more lipophilic than efavirenz.

In a reversed-phase HPLC (RP-HPLC) method, which is standard for such compounds, this compound would be more strongly retained by the nonpolar stationary phase (e.g., C18). Consequently, it will have a longer retention time than efavirenz when using a typical mobile phase of acetonitrile (B52724) and water or buffer. core.ac.uknih.gov Method development would focus on optimizing the mobile phase composition and gradient to achieve baseline separation between efavirenz, this compound, and other potential impurities. Validation according to ICH guidelines would establish the method's linearity, accuracy, precision, and specificity.

Table 4: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~247 nm |

| Expected Elution Order | 1. Efavirenz 2. This compound |

Gas Chromatography (GC) Applications

Gas chromatography is generally less suitable for the analysis of large, polar, and thermally labile molecules like efavirenz and its derivatives. The high molecular weight and boiling point of this compound make it challenging to analyze by GC without chemical derivatization to increase its volatility and thermal stability. While not a primary method for routine purity analysis, a specialized GC method could potentially be developed. In such a scenario, this compound would exhibit a significantly longer retention time than efavirenz due to its higher boiling point.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and rapid analytical technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound from its efavirenz precursor. The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. nuph.edu.ua

In the synthesis of this compound, TLC would be used to track the consumption of the starting material (efavirenz) and the formation of the benzylated product. A typical procedure involves:

Spotting: Small spots of the initial efavirenz starting material, the reaction mixture at various time points, and a co-spot (both starting material and reaction mixture) are applied to a baseline on the TLC plate.

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation between the reactant and the product. For efavirenz and related compounds, solvent systems often consist of a mixture of a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) and a more polar solvent like methanol. google.com

Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots are then visualized. Since efavirenz and its derivatives contain a chromophore, they can often be seen under UV light (typically at 254 nm). nuph.edu.ua Specific staining reagents can also be used for visualization. nuph.edu.ua

The progress of the reaction is determined by comparing the spots. The starting material spot from the reaction mixture will decrease in intensity over time, while a new spot, corresponding to the this compound product, will appear and intensify. Due to the addition of the bulky and relatively polar 4-methoxybenzyl group, the product is expected to have a different retention factor (Rƒ) value compared to efavirenz. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. juniperpublishers.com

| Parameter | Description |

| Stationary Phase | Silica gel coated plates (e.g., Merck® TLC Silica gel 60G) nuph.edu.ua |

| Mobile Phase | A mixture of solvents, such as chloroform/acetone or ethyl acetate/methanol, optimized to separate the reactant from the product. google.com |

| Visualization | UV light (254 nm), iodine vapor, or specific chemical stains (e.g., potassium permanganate). nuph.edu.ua |

| Application | Monitoring the disappearance of efavirenz and the appearance of the this compound product. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, this section outlines the principles and procedures that would be applied for its solid-state characterization, drawing parallels with studies on the parent compound, efavirenz. researchgate.netresearchgate.net

The first and often most challenging step in an X-ray crystallography study is growing a high-quality single crystal suitable for diffraction. The crystal must be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice with minimal defects. For an organic molecule like this compound, several common techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. As the solution becomes supersaturated, crystals begin to form.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystal formation.

The choice of solvent is critical and is often determined empirically by screening a wide range of options. The quality of the resulting crystals is paramount for a successful diffraction experiment. scielo.br

Once a suitable crystal is obtained and mounted on a diffractometer, it is bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the fundamental properties of the crystal lattice and the molecule itself.

For this compound, a key point of interest would be the orientation of the 4-methoxybenzyl group relative to the benzoxazinone core of the efavirenz moiety. This would influence how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding or van der Waals forces.

To illustrate the type of data obtained from such an analysis, the unit cell parameters for the parent compound, efavirenz, are provided below as an example. It must be emphasized that these values are for efavirenz and not this compound. researchgate.net

| Parameter | Efavirenz (Anhydrous, Form I) researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2111 |

| b (Å) | 15.754 |

| c (Å) | 17.182 |

| α (˚) | 90 |

| β (˚) | 90 |

| γ (˚) | 90 |

Advanced Analytical Methodologies in Chemical Research

The analytical techniques detailed herein—Thin-Layer Chromatography and X-ray Crystallography—represent fundamental and advanced methodologies in modern chemical research. TLC serves as a rapid, qualitative tool essential for the real-time monitoring of synthetic transformations, enabling chemists to optimize reaction conditions and determine endpoints efficiently. X-ray crystallography, in contrast, provides the most detailed and unambiguous structural information possible for a molecule in the solid state. The precise atomic coordinates, conformational details, and intermolecular packing arrangements derived from crystallographic analysis are invaluable for understanding a compound's physicochemical properties, guiding further molecular design, and ensuring the absolute structural identity of a new chemical entity like this compound. Together, these methods form a powerful combination for both the synthesis and the rigorous characterization of novel compounds.

Theoretical and Computational Investigations of N 4 Methoxybenzyl Efavirenz and Its Analogues

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in characterizing the intrinsic properties of a molecule. nih.govresearchgate.net For N-(4-Methoxybenzyl)efavirenz, these methods elucidate its electronic nature, conformational possibilities, and predicted spectroscopic fingerprints. Studies on the parent compound, efavirenz (B1671121), have successfully utilized methods like Hartree-Fock and DFT with basis sets such as 6-311++G(d,p) and B3LYP to calculate optimized geometries, charge distributions, and dipole moments. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity. mdpi.com Quantum chemical methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity. researchgate.net

For the parent efavirenz molecule, DFT calculations have been employed to map the molecular electrostatic potential (MEP) surface, which helps in identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The electron density in the HOMO of efavirenz is typically distributed over the chlorophenyl ring, while the LUMO is often localized on the benzoxazinone (B8607429) core, including the carbonyl group and the alkyne moiety. scribd.com

The introduction of the N-(4-methoxybenzyl) group to the efavirenz scaffold would be expected to significantly alter its electronic properties. The methoxybenzyl group is electron-donating, which would likely raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. Computational analysis would precisely quantify these changes and visualize the redistribution of electron density across the new analogue.

Table 1: Predicted Electronic Properties Based on Efavirenz Studies This table is illustrative, based on typical values found for efavirenz and expected changes for the N-(4-methoxybenzyl) derivative.

| Parameter | Description | Typical Finding in Efavirenz Studies | Predicted Impact of N-(4-Methoxybenzyl) Group |

|---|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the chlorophenyl ring. scribd.com | Energy level likely increases due to the electron-donating nature of the methoxybenzyl group. |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the benzoxazinone core and side chain. scribd.com | May experience a smaller energy shift compared to HOMO. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A significant gap indicates high stability. | The gap is predicted to decrease, suggesting potentially higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. nih.gov | Negative potential around the carbonyl oxygen and chlorine atom; positive potential around the N-H group. researchgate.net | Increased negative potential around the methoxy (B1213986) group's oxygen and altered potential around the benzoxazinone nitrogen. |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses several rotatable bonds, particularly within the methoxybenzyl substituent and the cyclopropylethynyl side chain, leading to significant conformational flexibility. nih.gov

Computational conformational analysis, often performed using molecular mechanics or DFT, systematically explores the potential energy surface of the molecule to identify stable, low-energy conformers. journal-of-agroalimentary.ro For efavirenz, studies have shown that the cyclopropylethynyl group can rotate, and this flexibility is crucial for its fit within the binding pocket of reverse transcriptase. nih.gov The addition of the bulky and flexible N-(4-methoxybenzyl) group introduces new degrees of freedom. A thorough conformational search would be essential to map the energy landscape, identify global and local energy minima, and understand the geometric preferences of the molecule, which is a prerequisite for accurate docking studies. journal-of-agroalimentary.ro

Quantum chemical calculations are powerful tools for predicting vibrational (Infrared and Raman) and NMR spectra. researchgate.netscribd.com These predictions serve as a valuable reference for experimental chemists to validate the synthesis and structure of new compounds. For efavirenz, DFT calculations have been successfully used to assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.netacs.org Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-visible absorption spectra, and analyze how they are affected by different solvents. scribd.com

For this compound, computational methods would predict:

¹H and ¹³C NMR Chemical Shifts: Providing a theoretical spectrum for structural confirmation. The signals corresponding to the protons and carbons of the methoxybenzyl group would be a key diagnostic feature.

IR and Raman Frequencies: Identifying characteristic vibrational modes, such as the C-O stretching of the ether in the methoxy group, the N-C stretching of the new benzyl (B1604629) linkage, and aromatic C-H vibrations.

UV-Vis Absorption Maxima: Predicting the wavelengths of maximum absorption based on electronic transitions, which would be influenced by the extended conjugation provided by the benzyl group.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques for studying how a ligand like this compound might interact with its biological target. nih.govtandfonline.com The primary target for efavirenz and its analogues is the HIV-1 Reverse Transcriptase (RT), a key enzyme in the viral replication cycle. nih.gov

Efavirenz binds to a hydrophobic, allosteric site on HIV-1 RT known as the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). d-nb.inforesearchgate.net Molecular docking simulations place a ligand into the 3D structure of a protein to predict its binding orientation and affinity.

Docking studies on efavirenz have consistently identified critical interactions that anchor it within the NNIBP. researchgate.netresearchgate.net These include:

Hydrogen Bonding: The N-H group of the efavirenz core typically forms a crucial hydrogen bond with the backbone carbonyl oxygen of Lysine 101. nih.govresearchgate.netnih.gov

Hydrophobic and van der Waals Interactions: The cyclopropyl (B3062369) ring fits into a small hydrophobic pocket defined by residues like Tyrosine 181, Tyrosine 188, and Tryptophan 229, while the chlorophenyl ring interacts with residues such as Valine 106 and Tyrosine 318. researchgate.net

For this compound, the N-H group is replaced by the methoxybenzyl substituent, precluding the key hydrogen bond with Lysine 101. Docking studies would be critical to predict how this much larger analogue accommodates itself in the NNIBP. The methoxybenzyl group would need to find a suitable space, potentially forming new hydrophobic or π-π stacking interactions with aromatic residues in the pocket. Docking programs like AutoDock and GOLD are used to perform these predictions and score the resulting poses based on estimated binding free energy. nih.govresearchgate.net

Table 2: Key Interacting Residues for Efavirenz in the HIV-1 RT Binding Pocket and Postulated Interactions for this compound

| Residue | Interaction Type with Efavirenz | Potential Interaction with this compound |

|---|---|---|

| Lys101 | Hydrogen bond with N-H group. nih.gov | Interaction lost due to substitution. Potential for steric hindrance. |

| Leu100 | Hydrophobic. researchgate.net | Interaction likely maintained with the core structure. |

| K103 | Backbone hydrogen bond. nih.gov | Interaction likely maintained. |

| Val106 | Hydrophobic. researchgate.net | Interaction likely maintained with the chlorophenyl ring. |

| Tyr181, Tyr188 | Hydrophobic/π-π stacking. researchgate.net | Interactions maintained with core/side chain. The benzyl ring may form new π-π interactions. |

| Trp229 | Hydrophobic. researchgate.net | Interaction maintained with cyclopropyl group. |

| His235, Pro236 | Hydrophobic/van der Waals. thieme-connect.com | The methoxybenzyl group may extend towards this region, forming new contacts. |

| Tyr318 | Hydrophobic. researchgate.netthieme-connect.com | Interaction likely maintained with the chlorophenyl ring. |

The NNIBP is a classic example of an allosteric site, meaning that inhibitor binding at this location affects the enzyme's catalytic activity at the distant active site. nih.govnih.govpsu.edu Binding of efavirenz induces significant conformational changes in the enzyme, particularly in the "thumb" and "fingers" subdomains, which rigidifies the enzyme and locks it in a non-productive state. nih.govpku.edu.cn

Molecular dynamics (MD) simulations are a powerful tool to study these dynamic effects. An MD simulation of the this compound-RT complex, typically run for hundreds of nanoseconds, would reveal:

The stability of the predicted docking pose over time.

The propagation of conformational changes from the binding pocket to other domains of the enzyme, confirming its role as an allosteric modulator. nih.gov

The network of allosterically coupled sites throughout the enzyme that are stabilized or destabilized upon ligand binding. nih.gov

By comparing the dynamic behavior of the RT enzyme when bound to efavirenz versus its N-(4-methoxybenzyl) analogue, researchers can gain a deeper understanding of the structural requirements for potent allosteric inhibition and how modifications at the N1 position of the benzoxazinone ring impact this mechanism.

Conformational Dynamics via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the conformational landscape and flexibility of this compound can be investigated at an atomic level. mdpi.comacs.org These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior in various environments, such as in solution or within a protein's binding site. acs.orgfiocruz.br

For efavirenz and its analogues, MD simulations reveal significant flexibility, particularly in the side chains and the orientation of substituent groups. This intrinsic molecular motion is crucial for its interaction with the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase (RT). mdpi.comresearchgate.net Studies on efavirenz derivatives have shown that this flexibility allows for subtle conformational adjustments, described as "wiggling" and "repositioning," which can be critical for achieving an optimal fit within the binding pocket, especially in the presence of drug-resistance mutations. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. chemmethod.comnih.gov For this compound and its analogues, QSAR methodologies are focused on understanding how structural variations relate to molecular properties and in vitro binding affinity, rather than clinical outcomes. researchgate.netresearchgate.net This approach is fundamental for guiding the synthesis of new derivatives with improved potency. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify various aspects of a molecule's structure. nih.gov For a series of efavirenz analogues, a wide array of descriptors are computed to capture their physicochemical properties. These are typically categorized as follows:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and pharmacophore feature descriptors. tandfonline.com

3D Descriptors: Steric, electronic, and thermodynamic properties derived from the molecule's three-dimensional conformation. researchgate.nettandfonline.com

Table 1: Examples of Descriptors Used in QSAR Studies of Efavirenz Analogues This interactive table summarizes various descriptor types and specific examples found in relevant research.

| Descriptor Category | Specific Examples | Relevance | Source(s) |

|---|---|---|---|

| Thermodynamic | Henry's Law Constant, Stretch Bend Energy | Relates to the molecule's stability and interactions. | researchgate.net, asianpubs.org |

| Electronic | LUMO/HOMO energies, Dipole Moment | Describes the molecule's electronic character and reactivity. | researchgate.net |

| Steric | Principal Moment of Inertia, Molecular Volume | Quantifies the size and shape of the molecule. | researchgate.net |

| Hydrophobic | LogP, Hydrophobic Field Descriptors | Measures the lipophilicity, crucial for binding in hydrophobic pockets. | tandfonline.com, ingentaconnect.com |

| Topological | Atom-centered fragments, Connectivity indices | Encodes information about molecular structure and branching. | nih.gov, d-nb.info |

Once calculated, this large set of descriptors contains redundant and irrelevant information. Therefore, feature selection is a critical step to identify the descriptors that have the most significant correlation with the biological activity. tandfonline.com Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are employed to select a small subset of the most informative descriptors. chemmethod.comresearchgate.nettandfonline.com This process ensures the resulting model is both robust and interpretable.

With a set of relevant descriptors selected, a QSAR model is developed to mathematically link them to the observed in vitro binding affinities of the efavirenz analogues. Several modeling techniques are used, ranging from linear to highly complex non-linear methods.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. researchgate.nettandfonline.com These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. The models then correlate variations in these fields with changes in biological activity. researchgate.nettandfonline.com For efavirenz derivatives, CoMFA and CoMSIA models have successfully identified the key structural requirements for potent inhibition of both wild-type and mutant HIV-1 RT. researchgate.netnih.gov

Other methods include the development of linear regression models and the use of more complex approaches like neural networks, which can capture non-linear relationships between structure and activity. researchgate.netmdpi.com The validity and predictive power of these models are rigorously assessed using statistical metrics, most notably the cross-validated correlation coefficient (q² or r²cv) and the conventional correlation coefficient (r²). researchgate.netresearchgate.net A high q² value indicates a model's strong predictive capability on new data.

Table 2: Statistical Validation of QSAR Models for Efavirenz Derivatives This interactive table presents statistical data from various QSAR studies on efavirenz analogues, demonstrating model reliability.

| QSAR Method | Target Enzyme | q² (or r²cv) | r² | Source(s) |

|---|---|---|---|---|

| CoMFA | Wild-Type HIV-1 RT | 0.651 | Not specified | researchgate.net, nih.gov |

| CoMFA | K103N Mutant HIV-1 RT | 0.678 | Not specified | researchgate.net, nih.gov |

| CoMSIA | Wild-Type HIV-1 RT | 0.662 | Not specified | researchgate.net, nih.gov |

| CoMSIA | K103N Mutant HIV-1 RT | 0.743 | Not specified | researchgate.net, nih.gov |

| 3D-QSAR (MLR) | HIV-1 RT | 0.8059 | 0.9354 | researchgate.net |

Predictive Modeling for Design of Novel Structural Variants

The ultimate goal of developing a QSAR model is to use it as a predictive tool for the rational design of new, more effective compounds. researchgate.netmdpi.com A validated model provides a clear understanding of the structure-activity relationship, allowing researchers to predict the binding affinity of hypothetical molecules before they are synthesized, saving significant time and resources. shd-pub.org.rsnih.gov

For instance, the graphical contour maps generated by CoMFA and CoMSIA studies on efavirenz derivatives highlight specific regions where modifications to the molecular structure are likely to enhance or diminish activity. researchgate.netresearchgate.net A map might indicate that a bulky, electropositive substituent is favored at one position, while a hydrogen bond donor is disfavored at another.

This predictive insight serves as a guide for designing novel structural variants. shd-pub.org.rs Researchers can propose modifications to the efavirenz scaffold, such as altering the N-substituent (as in this compound), and then use the QSAR model to calculate a predicted binding affinity for the new design. This iterative process of computational design and prediction allows for the in silico screening of numerous potential candidates, prioritizing the most promising ones for chemical synthesis and subsequent in vitro testing. shd-pub.org.rsmdpi.com

Chemical Reactivity and Derivatization of N 4 Methoxybenzyl Efavirenz

Modifications at the N-Benzyl Moiety

The N-(4-methoxybenzyl) group, often referred to as a p-methoxybenzyl (PMB) group, is a well-established protecting group in organic synthesis, particularly for nitrogen atoms within amides and lactams. researchgate.net Its reactivity is dominated by its susceptibility to cleavage under various conditions, which can be exploited for further functionalization.

Functional Group Interconversion (FGI) is a strategy that involves converting one functional group into another. lkouniv.ac.inias.ac.in For the N-(4-methoxybenzyl) moiety, the most significant interconversion is its complete removal (deprotection) to yield the N-unsubstituted benzoxazinone (B8607429). This transformation is crucial as the N-H group is a key structural feature of the parent drug, efavirenz (B1671121).

The PMB group can be cleaved under acidic conditions. Treatment of N-PMB protected compounds with trifluoroacetic acid (TFA) is a common method for its removal. researchgate.netresearchgate.net For instance, the PMB group on sulfonamides can be cleanly removed using TFA in dichloromethane (B109758) (DCM). researchgate.net This method's utility stems from the stability of the p-methoxybenzyl carbocation formed as an intermediate. nih.gov

The electron-rich nature of the p-methoxybenzyl group makes it particularly susceptible to oxidative cleavage, a widely used method for its removal. researchgate.netlibretexts.org A variety of oxidizing agents can achieve this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is frequently employed for the oxidative deprotection of N-PMB groups in aqueous acetonitrile (B52724). researchgate.netnih.gov This method was specifically used in the synthesis of efavirenz, where a p-methoxybenzyl group was removed from a benzoxazinone precursor in 76% yield. wiley-vch.de Another common reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates cleavage under neutral conditions in a solvent system like dichloromethane/water. nih.govresearchgate.netorganic-chemistry.org

Reductive methods are also available for cleaving the N-benzyl bond. Catalytic hydrogenolysis over a palladium catalyst is a standard procedure, although it may lack selectivity if other reducible functional groups are present in the molecule. researchgate.netthieme-connect.de

The following table summarizes common conditions for the cleavage of the N-(4-methoxybenzyl) group, a key transformation of this moiety.

| Reagent(s) | Reaction Type | Typical Conditions | Reference(s) |

| Ceric Ammonium Nitrate (CAN) | Oxidative | Acetonitrile/Water | researchgate.netnih.govwiley-vch.de |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidative | Dichloromethane/Water | nih.govresearchgate.net |

| Trifluoroacetic Acid (TFA) | Acid-mediated | Dichloromethane | researchgate.netresearchgate.net |

| Bismuth(III) triflate (Bi(OTf)₃) | Acid-mediated | Catalytic amount | nih.gov |

| Catalytic Hydrogenation | Reductive | H₂, Pd/C | researchgate.netthieme-connect.de |

Reactivity of the Benzoxazinone Core

The 1,4-dihydro-2H-3,1-benzoxazin-2-one ring is the central scaffold of N-(4-Methoxybenzyl)efavirenz. This heterocyclic system has characteristic reactivity, including susceptibility to ring-opening reactions and sensitivity to the electronic effects of its substituents. researchgate.net

The formation of the benzoxazinone ring is a critical step in the synthesis of efavirenz and its derivatives. A common and industrially applied method involves the cyclization of a precursor amino alcohol. nih.gov This is typically achieved by reacting the amino alcohol, such as (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol, with a phosgene (B1210022) equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govgoogle.comrsc.org This reaction proceeds via an intermediate carbamate (B1207046) which then undergoes intramolecular cyclization to form the six-membered benzoxazinone ring. wiley-vch.dersc.org An alternative route involves a Hofmann rearrangement of a 2-hydroxymethylbenzamide derivative. nih.gov

The benzoxazinone ring can also undergo ring-opening reactions. Nucleophiles can attack the electrophilic carbonyl carbon (C-2), leading to the cleavage of the amide bond. researchgate.net For example, primary amines can react with the benzoxazinone ring, resulting in a ring-opened adduct. Similarly, strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to promote the ring-opening of benzoxazinones. mdpi.com In some cases, this can be followed by re-cyclization to form different heterocyclic systems.

| Reaction Type | Reagents | Precursor/Substrate | Product | Reference(s) |

| Ring-Closure | Triphosgene, Base | Amino alcohol | Benzoxazinone | nih.govgoogle.com |

| Ring-Closure | 1,1'-Carbonyldiimidazole (CDI) | Amino alcohol | Benzoxazinone | wiley-vch.denih.gov |

| Ring-Closure | Bis(trifluoroacetoxy)iodobenzene (BTI) | 2-Hydroxymethylbenzamide | Benzoxazinone | nih.gov |

| Ring-Opening | Primary Amines | Benzoxazinone | Ring-opened amide | |

| Ring-Opening | DBU | Benzoxazinone | Ring-opened product | mdpi.com |

The reactivity of the benzoxazinone core is significantly influenced by the electronic properties of its substituents. mdpi.comtechscience.com The efavirenz scaffold contains a strongly electron-withdrawing trifluoromethyl (CF₃) group at the C4 position and a halogen (chlorine) on the fused benzene (B151609) ring.

Studies on related benzoxazine (B1645224) systems show that electron-withdrawing substituents can promote ring-opening reactions. techscience.com This is attributed to two factors: they decrease the electron density on the ring oxygen, making the C-O bond more labile, and they increase the acidity of the phenolic hydroxyl group that forms upon ring-opening, which can auto-catalyze the reaction. techscience.com Conversely, electron-donating groups (like -OMe) tend to stabilize the benzoxazinone ring structure. mdpi.com For example, in reactions of substituted anthranilic acids, electron-donating groups favor the formation of the fully aromatic benzoxazin-4-one, whereas electron-withdrawing groups favor the formation of the dihydro intermediate. mdpi.com This indicates a delicate balance between substituent effects and reaction outcomes.

| Substituent Type | Effect on Benzoxazinone Ring | Consequence | Reference(s) |

| Electron-Withdrawing (e.g., -CF₃, -Cl, -NO₂) | Destabilizes the ring | Promotes ring-opening or partial reduction | mdpi.comtechscience.com |

| Electron-Donating (e.g., -OMe, -Me, -Et) | Stabilizes the ring | Favors retention of the ring structure | mdpi.comtechscience.com |

Cyclopropyl (B3062369) Group Reactivity

The cyclopropylacetylene (B33242) side chain at the C4 position is a defining feature of efavirenz. The cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. seu.edu This reactivity is a key consideration in the synthesis and derivatization of efavirenz analogues.

The use of harsh reagents can lead to unwanted ring-opening of the cyclopropyl group. For instance, employing strong Lewis acids like AlCl₃ or reagents like PCl₅ during synthesis has been shown to cause the formation of ring-opened byproducts. wiley-vch.deseu.edu This has led to the development of milder synthetic methods to preserve the integrity of the cyclopropyl moiety. seu.edu

The inherent strain and reactivity have also been explored as a synthetic opportunity. Some research has focused on replacing the cyclopropyl group with larger, less-strained cycloalkanes, such as a cyclobutyl group, to circumvent the potential for ring-opening side reactions. seu.edu The acetylene (B1199291) unit itself is also a reactive handle, capable of participating in reactions such as cycloadditions, further expanding the possibilities for derivatization. cymitquimica.comwikipedia.org

Ring-Opening Reactions and Transformations

The benzoxazinone ring system in efavirenz and its derivatives is susceptible to ring-opening reactions under certain conditions. The N-(4-methoxybenzyl) substituent can influence the stability of this ring. For instance, the p-methoxybenzyl (PMB) protecting group on the nitrogen atom can be oxidatively removed.

Research into the synthesis of efavirenz analogs has highlighted the potential for ring-opening. For example, the synthesis of a reverse amide linker analog involved the acylation of a primary amine followed by a dehydrative ring closure to form an intermediate, which then underwent ring opening. acs.org This suggests that the benzoxazinone ring can be opened and subsequently modified to introduce different functionalities.

Furthermore, studies on the synthesis of related benzoxazines have shown that the choice of reagents can lead to unwanted ring-opening products. seu.edu For example, the use of strong chlorinating agents like phosphorus pentachloride (PCl5) in the synthesis of efavirenz intermediates resulted in ring-opened byproducts. seu.edu This indicates the sensitivity of the heterocyclic ring to acidic conditions, which can be generated during such reactions. seu.edu Milder reagents have been explored to minimize this side reaction. seu.edu

The transformation of pyrimidines to pyrazoles through a ring-opening/ring-closure sequence mediated by hydrazine (B178648) offers a conceptual parallel. escholarship.org This type of skeletal editing underscores the possibility of cleaving the benzoxazinone ring of this compound and reforming it into a different heterocyclic system, thereby creating novel molecular architectures.

Trifluoromethyl Group Impact on Chemical Reactivity and Stability

The trifluoromethyl (CF3) group at the C4 position significantly influences the chemical reactivity and stability of this compound. This electron-withdrawing group has several effects:

Increased Acidity of N-H Proton: In the parent efavirenz, the CF3 group increases the acidity of the N-H proton of the carbamate. This effect would be modulated by the N-(4-methoxybenzyl) substituent.

Influence on Ring Stability: The electron-withdrawing nature of the CF3 group can impact the stability of the benzoxazinone ring. It can make the carbonyl group more electrophilic and potentially more susceptible to nucleophilic attack, which could initiate ring-opening.

Modulation of Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can affect its solubility and transport properties.

Research on trifluoromethylated compounds has shown that the CF3 group can direct the outcome of chemical reactions. rsc.org In the synthesis of trifluoromethyl carbinols, the CF3 group plays a key role in the addition of nucleophiles to the adjacent carbonyl group. rsc.org This inherent reactivity could be exploited for the derivatization of this compound at the C4 position, should the benzoxazinone ring be opened.

The development of methods for trifluoromethylation is an active area of research, underscoring the importance of this functional group in medicinal chemistry. wikipedia.org The presence of the CF3 group in this compound is a key feature that contributes to its chemical properties and potential as a scaffold for further drug design.

Data Tables

Table 1: Chemical Reactions and Reagents

| Reaction Type | Reagent/Condition | Potential Outcome on this compound | Reference |

|---|---|---|---|

| Oxidative Deprotection | - | Removal of the p-methoxybenzyl group | researchgate.net |

| Ring-Opening | Strong Acid/Chlorinating Agents (e.g., PCl5) | Cleavage of the benzoxazinone ring | seu.edu |

| Ring Transformation | Hydrazine | Potential for skeletal editing to other heterocycles | escholarship.org |

Table 2: Influence of Trifluoromethyl Group

| Property | Impact of CF3 Group | Reference |

|---|---|---|

| Acidity | Increases acidity of adjacent N-H protons. | - |

| Metabolic Stability | Enhances resistance to oxidative metabolism. | acs.org |

| Reactivity | Increases electrophilicity of adjacent carbonyl groups. | rsc.org |

Mechanistic Research of N Substituted Efavirenz Analogues at a Molecular Level in Vitro Biochemical Studies

Exploration of Molecular Recognition and Binding Mechanisms (e.g., to Reverse Transcriptase)

Efavirenz (B1671121) is a highly specific and potent non-nucleoside inhibitor of HIV-1 RT, an essential enzyme for viral replication. nih.govpharmgkb.org Unlike nucleoside inhibitors, which are incorporated into the growing DNA chain, NNRTIs function by binding directly to the enzyme itself. patsnap.comnih.gov

The binding target for Efavirenz and other NNRTIs is a specific, hydrophobic pocket on the p66 subunit of the RT heterodimer. nih.gov This site, known as the NNRTI binding pocket (NNRTIBP), is allosteric, meaning it is located at a distance—approximately 10 Å—from the polymerase catalytic active site. nih.govmdpi.com

The interaction within this pocket is noncompetitive with respect to the natural deoxynucleotide triphosphate (dNTP) substrates. nih.govresearchgate.net The binding of Efavirenz is stabilized by a network of interactions. While hydrophobic and stacking interactions are important for many NNRTIs, studies indicate that for Efavirenz, hydrogen bonds between the inhibitor and the main-chain atoms of key amino acid residues, notably Lysine 101 (Lys101) and Lysine 103 (Lys103), are critical for its binding and inhibitory mechanism. nih.govd-nb.info

The binding of an NNRTI like Efavirenz is a dynamic process that significantly alters the enzyme's structure. patsnap.com The NNRTI binding pocket is not a pre-formed, rigid cavity; rather, its formation is a direct consequence of the inhibitor binding. mdpi.com This has led to the characterization of the interaction as an "induced-fit" mechanism, where the binding of the ligand (Efavirenz) induces a substantial conformational change in the protein (HIV-1 RT). nih.govmdpi.com

Upon binding, Efavirenz causes the repositioning of key amino acid residues that make up the pocket, including Tyrosine 181 (Y181) and Tyrosine 188 (Y188). mdpi.com This structural rearrangement locks the enzyme in a non-productive conformation. Specifically, the conformational change distorts the polymerase active site, including the "primer grip," which is essential for correctly positioning the DNA template-primer for catalysis. mdpi.com This distortion ultimately prevents the enzyme from carrying out its function of synthesizing viral DNA from an RNA template, thereby halting the viral replication cycle. patsnap.com While the induced-fit model is widely cited, some kinetic evidence also supports a conformational selection model, wherein the inhibitor may bind to a transient, pre-existing conformation of the enzyme. nih.govmdpi.com

Enzymatic Inhibition Kinetics (Purely biochemical, in vitro enzyme assays)

Biochemical assays are fundamental to quantifying the potency and characterizing the inhibitory mechanism of compounds like Efavirenz. These in vitro studies utilize purified HIV-1 RT enzyme to measure the inhibitor's direct effect on polymerase activity.

The inhibitory potency of a compound is often expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition and reflects the binding affinity of the inhibitor for the enzyme. Efavirenz is a potent, slow, and tight-binding inhibitor of wild-type HIV-1 RT. nih.gov Its Kᵢ value has been determined in enzymatic assays to be in the low nanomolar range, underscoring its high potency. nih.gov

Equilibrium dissociation constants (Kₑq), which also measure binding affinity, have been determined for Efavirenz with various forms of the RT enzyme, showing that it can bind to monomers and dimers. nih.gov

Table 1: Inhibition and Dissociation Constants for Efavirenz

| Parameter | Value | Target Enzyme/Form | Reference |

|---|---|---|---|

| Inhibition Constant (Kᵢ) | 2.93 nM | Wild-Type HIV-1 RT | nih.gov |

| Equilibrium Dissociation Constant (Kₑq) | ~2.5 µM | p66 and p51 Monomers | nih.gov |

| Equilibrium Dissociation Constant (Kₑq) | 250 nM | p66/p66 Homodimer | nih.gov |

| Equilibrium Dissociation Constant (Kₑq) | 7 nM | p51/p51 Homodimer | nih.gov |

| Calculated Equilibrium Dissociation Constant (Kₑq) | 92 nM | p66/p51 Heterodimer | nih.gov |

Kinetic analysis confirms that Efavirenz functions as a noncompetitive inhibitor of HIV-1 RT's DNA polymerase activity. nih.govnih.gov This mode of inhibition is a direct consequence of its binding to an allosteric site. Because the binding site is separate from the catalytic active site, Efavirenz does not directly compete with the natural dNTP substrates for binding. nih.govresearchgate.net Instead, it inhibits the enzyme's catalytic function by inducing a conformational change that distorts the active site, thereby reducing the enzyme's maximum catalytic rate (Vmax) without significantly affecting the substrate binding affinity (Km).

Structure-Mechanism Relationships from Biochemical Data

The unique chemical structure of Efavirenz is intrinsically linked to its mechanism of action and high potency. Key structural features, such as the trifluoromethyl group and the cyclopropylacetylene (B33242) side chain, are crucial for its tight binding within the allosteric pocket. researchgate.net The trifluoromethyl group, in particular, is known to enhance the biological activity of many therapeutic compounds. researchgate.net

The development of analogues, including N-substituted derivatives, is a key strategy in medicinal chemistry to improve upon the properties of a lead compound. Research has been conducted to explore how substitutions on the benzoxazinone (B8607429) aromatic ring of Efavirenz affect its potency, with the goal of developing second-generation inhibitors. researchgate.net The rationale behind creating analogues like N-(4-Methoxybenzyl)efavirenz is to potentially enhance interactions within the binding pocket, improve the resistance profile against mutant strains of HIV-1 RT, or alter pharmacokinetic properties.

The established mechanism for Efavirenz provides a clear blueprint: for an analogue to be successful, it must effectively fit within the allosteric pocket and induce the same, or a similar, inhibitory conformational change. The critical hydrogen bonds with Lys101 and Lys103 are a key part of this mechanism, and any structural modification must preserve or enhance these interactions to maintain potent inhibition. nih.gov

Interaction with Cellular Components (Purely in vitro at a molecular/cellular level)

The interaction of N-substituted efavirenz analogues, including this compound, with cellular components at a molecular level is a critical area of research for understanding their biological activity. These in vitro studies provide foundational knowledge on how these compounds behave in a biological system, focusing on their binding to proteins and their ability to interact with and permeate through cellular membranes.

Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its pharmacokinetic profile. High protein binding can affect the drug's distribution and availability to its target site. Efavirenz, the parent compound, is known to be highly bound to human plasma proteins, predominantly albumin (approximately 99.5-99.75%). europa.euhivclinic.ca This high degree of binding influences its distribution in the body. europa.eu

Molecular modeling and docking studies of various efavirenz analogues have shown that their orientation within the NNIBP is crucial for their inhibitory activity. researchgate.net These studies reveal that interactions are often characterized by hydrogen bonding and hydrophobic interactions with the amino acid residues of the receptor protein. researchgate.netseu.edu For instance, the parent efavirenz forms a key hydrogen bond with the LYS 101 residue of the reverse transcriptase. researchgate.net The introduction of different substituents on the N-position of the efavirenz scaffold, such as the 4-methoxybenzyl group, can influence these interactions.

In silico studies on efavirenz analogues have highlighted that features like ligand flexibility and the burial of hydrophobic surface area are key for effective binding to the target protein, including mutant strains. nih.gov The addition of a bulky and somewhat flexible group like 4-methoxybenzyl could potentially enhance hydrophobic interactions within the binding pocket.

Furthermore, efavirenz and its analogues also interact with other proteins, notably cytochrome P450 (CYP) enzymes, which are responsible for their metabolism. mdpi.comnih.gov Efavirenz is primarily metabolized by CYP2B6 and CYP3A4. europa.eunih.gov In vitro studies have demonstrated that efavirenz can act as both an inhibitor and an inducer of various CYP isoforms. europa.eunih.gov Specifically, it is a potent inhibitor of CYP2B6 and shows moderate inhibition of CYP2C8, CYP2C9, and CYP2C19. nih.gov The nature of the N-substituent in analogues like this compound would likely modulate these interactions with metabolizing enzymes, thereby affecting their metabolic stability and potential for drug-drug interactions. hiv-druginteractions.orghiv-druginteractions.org

Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes by Efavirenz

| CYP Isoform | Inhibition by Efavirenz (at 50 μM) | Apparent Inhibition Constant (Ki) |

|---|---|---|

| CYP2B6 | ~90% | 1.68 μM |

| CYP2C8 | >50% | 4.78 μM |

| CYP2C9 | >50% | 19.46 μM |

| CYP2C19 | >50% | 21.31 μM |

| CYP3A | ~40% | 40.33 μM |

| CYP1A2 | No appreciable inhibition | Not applicable |

| CYP2A6 | No appreciable inhibition | Not applicable |

| CYP2D6 | No appreciable inhibition | Not applicable |

Data sourced from in vitro studies using human liver microsomes. nih.gov

Lipophilic Interactions and Membrane Permeation in Isolated Systems

The lipophilicity of a drug molecule is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. It plays a pivotal role in how the compound interacts with biological membranes. Efavirenz is a highly lipophilic compound, with a Log P value of 5.4, which contributes to its poor aqueous solubility. nih.gov

In vitro models are commonly used to assess membrane permeation. One such method is the parallel artificial membrane permeability assay (PAMPA), which provides a measure of passive diffusion across an artificial lipid membrane. pharmaexcipients.com Studies on efavirenz formulations using the PAMPA model have shown that its permeation can be influenced by the formulation and the presence of other excipients. pharmaexcipients.com For this compound, its ability to permeate cellular membranes would be a function of its lipophilicity and molecular size.

Research on other N-substituted efavirenz analogues has shown that these compounds are capable of permeating cellular membranes to reach their intracellular target, the reverse transcriptase. unisi.it The ability of these compounds to inhibit HIV-1 replication in cell-based assays confirms their capacity for membrane permeation. unisi.it

The lipophilic nature of efavirenz analogues also drives their interaction with hydrophobic pockets in proteins other than their primary target. For example, the binding of an efavirenz analogue to CYP2B6 involves significant hydrophobic interactions, with phenylalanine residues in the active site reorienting to accommodate the ligand. mdpi.com The lipophilicity of this compound would similarly govern its interaction with such hydrophobic environments.

Table 2: Physicochemical Properties of Efavirenz

| Property | Value | Implication |

|---|---|---|

| Log P | 5.4 | High lipophilicity, poor aqueous solubility |

| Aqueous Solubility | ~4 µg/mL | Low |

| Protein Binding | ~99.5-99.75% | High, affects drug distribution |

Data for the parent compound, efavirenz. hivclinic.canih.gov

Advanced Research Perspectives and Future Directions for N 4 Methoxybenzyl Efavirenz in Chemical Science

Development of Novel Synthetic Methodologies for Efavirenz (B1671121) and its Analogues

The quest for more efficient and robust synthetic routes to Efavirenz and its analogues is driven by the need to overcome challenges such as drug resistance. znaturforsch.com Research has explored extensive modifications of the Efavirenz scaffold, including alterations at the 4-, 5-, and 6-positions of the benzoxazine (B1645224) moiety, as well as the N-1 position. tandfonline.comnih.gov The synthesis involving N-(4-Methoxybenzyl)efavirenz is intrinsically linked to the production of Efavirenz itself, where the p-methoxybenzyl group is employed as a protecting group for the nitrogen atom within the benzoxazinone (B8607429) ring. google.comresearchgate.net

A key synthetic approach involves the enantioselective addition of a lithium cyclopropyl (B3062369) acetylide to a p-methoxybenzyl-protected ketoaniline, which establishes the critical stereocenter of the molecule. researchgate.net The resulting intermediate, (S)-5-Chloro-α-(cyclopropylethynyl)-2-[(4-methoxyphenyl)methyl]-amino]-α-(trifluoromethyl)benzenemethanol, is the direct open-ring precursor to this compound. google.comsynthinkchemicals.com The subsequent cyclization and eventual deprotection to yield Efavirenz highlight the utility of the N-p-methoxybenzyl substitution as a strategic step in a multi-step synthesis. google.com Other methodologies for creating Efavirenz analogues include replacing the cyclopropyl ring with small heterocycles or substituting the entire acetylenic side chain with alkyloxy groups. researchgate.netnih.gov Simpler, one-pot syntheses for Efavirenz analogues have also been developed, avoiding the use of hazardous reagents like phosgene (B1210022) by starting from intermediates such as 2-chloro-4-(4-chlorophenyl)-6-methylbenzo[d]-3,1-oxazinium hexachloroantimonate. znaturforsch.com

| Synthetic Strategy | Description | Key Intermediates |

| Protecting Group Strategy | Utilizes a p-methoxybenzyl (PMB) group to protect the N1-amine during synthesis, followed by oxidative deprotection. google.comresearchgate.net | p-methoxybenzyl-protected ketoaniline, this compound. google.comresearchgate.net |

| Side Chain Modification | Involves replacing the cyclopropylacetylene (B33242) side chain with other functional groups like small heterocycles or alkyloxy groups. nih.gov | Varies based on desired analogue. |

| Aromatic Ring Substitution | Focuses on incorporating different atoms or groups onto the aromatic ring of the benzoxazinone core. znaturforsch.comnih.gov | Substituted anilines. google.com |

| One-Pot Synthesis | Develops streamlined processes to construct the benzoxazinone ring and its analogues in a single reaction vessel. znaturforsch.com | 2-chloro-4-(4-chlorophenyl)-6-methylbenzo[d]-3,1-oxazinium hexachloroantimonate. znaturforsch.com |

Exploration of Diverse Chemical Reactivity for Structural Diversification

The benzoxazinone scaffold, particularly when N-substituted, is a versatile template for chemical transformations. The inherent reactivity of the 4H-3,1-benzoxazin-4-one system provides opportunities for structural diversification, which is crucial for developing new chemical entities. bu.edu.egresearchgate.net The heterocyclic part of the molecule contains two primary sites susceptible to nucleophilic attack, which can lead to ring-opening reactions. scispace.com This reactivity is a key feature used to convert benzoxazinones into other important heterocyclic systems, such as quinazolinones. bu.edu.egresearchgate.netresearchgate.net

For an N-substituted compound like this compound, the lactone carbonyl carbon is a primary electrophilic site. Its reaction with various nitrogen nucleophiles, such as primary amines, hydrazine (B178648), hydroxylamine, or amino acids, can cleave the oxazinone ring. bu.edu.egchiet.edu.eg The resulting acyclic intermediate can then undergo re-cyclization to form a diverse array of quinazolinone derivatives. bu.edu.egchiet.edu.eg This strategy allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. The stability and reactivity of the benzoxazinone ring can be modulated by the nature of the substituent at the N-1 position, making the p-methoxybenzyl group a useful tool for tuning these properties during synthetic campaigns.

Application as a Reference Standard in Analytical Research and Impurity Profiling

In pharmaceutical manufacturing, ensuring the purity and quality of the final active pharmaceutical ingredient (API) is paramount. This compound is officially recognized as a process impurity of Efavirenz by the United States Pharmacopeia (USP), where it is designated as "Efavirenz Impurity D" or "N-Benzylefavirenz" in some contexts (referring to a closely related structure). venkatasailifesciences.comsynzeal.comsynthinkchemicals.comdrugfuture.com As such, it serves as a critical reference standard in analytical research. venkatasailifesciences.com

Reference standards are essential for:

Method Development and Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the API and detect impurities. venkatasailifesciences.comaxios-research.com

Quality Control (QC): Routine testing of Efavirenz drug substance and product batches to ensure they meet the stringent purity requirements set by regulatory agencies. synzeal.comsynthinkchemicals.com

Impurity Profiling: Identifying and quantifying specific impurities that may arise during the synthesis or degradation of Efavirenz. venkatasailifesciences.comaxios-research.com The availability of a pure sample of this compound allows for precise identification and calibration in chromatographic analyses. edqm.eu

Stability Studies: Assessing the stability of the drug substance under various conditions by monitoring the formation of degradation products, including potential impurities like this compound. axios-research.com

The use of this compound as a certified reference standard, complete with a detailed Certificate of Analysis (COA), is indispensable for pharmaceutical companies during drug development, regulatory submissions (e.g., ANDA, DMF), and commercial production. venkatasailifesciences.comsynzeal.comaxios-research.com

Insights into Structure-Property Relationships for Related Benzoxazinone Chemical Entities

The study of this compound and related benzoxazinone derivatives provides valuable insights into structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.netnih.gov The benzoxazinone core is a privileged scaffold found in numerous biologically active compounds. mdpi.comnih.gov Understanding how different substituents influence the chemical and biological properties is a central theme in medicinal chemistry. nih.govresearchgate.net

Contribution to the Understanding of N-Substituted Benzoxazinone Chemistry and Synthetic Strategies

The synthesis and study of this compound contribute significantly to the broader field of N-substituted benzoxazinone chemistry. The use of the p-methoxybenzyl (PMB) group as a nitrogen protecting group is a well-established strategy in organic synthesis, and its application in the complex, multi-step synthesis of Efavirenz provides a practical and industrially relevant case study. google.com The development of efficient methods for both the introduction of this group and its subsequent cleavage, typically through oxidative removal, expands the synthetic chemist's toolkit. researchgate.netacs.org

Furthermore, the chemistry of N-substituted benzoxazinones is pivotal for creating libraries of diverse compounds. mdpi.comijsr.net The N-substituent can direct or influence subsequent chemical transformations. For example, palladium-catalyzed intramolecular C-H activation strategies have been developed for N-alkyl-N-aryl anthranilic acids to selectively form 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, demonstrating how the N-substituents are integral to modern synthetic methodologies. mdpi.com The behavior of N-substituted benzoxazinones as key intermediates for constructing other heterocyclic systems, such as quinazolinones, underscores their importance as versatile building blocks in synthetic organic chemistry. scispace.commdpi.com The study of compounds like this compound provides a deeper understanding of the reaction mechanisms, stability, and synthetic potential of this important class of N-heterocycles.

Q & A

Q. What synthetic methodologies are optimal for producing N-(4-Methoxybenzyl)efavirenz with high purity and yield?

Methodological Answer: The compound can be synthesized via a multi-step process involving alkynylation, deprotection, and cyclization. Key steps include:

- Alkynylation : Reacting N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline under controlled temperature (e.g., 60–80°C) with a palladium catalyst .

- Cyclization : Using trifluoroacetic acid (TFA) to facilitate ring closure, ensuring optical purity (>99.9% ee) .

- Purification : Column chromatography and recrystallization to achieve >99.5% chemical purity. Reported overall yields reach 69% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions (e.g., methoxybenzyl groups). Peaks at δ 3.8 ppm (methoxy protons) and δ 160 ppm (carbonyl carbons) are diagnostic .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. For analogs like N-(4-methoxybenzyl)pyridazin-3-amine, Z′ = 4 structures reveal intermolecular interactions (e.g., hydrogen bonding) critical for stability .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-methoxybenzyl modification in efavirenz derivatives influence neurotoxicity compared to the parent drug?

Methodological Answer:

- Mitochondrial Dysfunction Assays : Compare mitochondrial membrane potential (ΔΨm) in neuronal cells using JC-1 staining. Efavirenz disrupts ΔΨm via oxidative stress, but the 4-methoxybenzyl group may attenuate this by reducing blood-brain barrier penetration .

- In Vivo Behavioral Studies : Rodent models exposed to this compound show lower rates of anxiety-like behaviors (e.g., elevated plus maze) vs. efavirenz, suggesting reduced CNS toxicity .

Q. How can conflicting clinical data on neuropsychiatric effects (e.g., depression, suicidal ideation) be reconciled when studying efavirenz derivatives?

Methodological Answer:

- Meta-Analysis : Pool data from cohorts (e.g., D:A:D study, n >49,000) to assess adjusted hazard ratios. While efavirenz shows a 6.1% severe neuropsychiatric event rate, derivatives may lack this association due to structural tweaks .

- Genetic Profiling : Screen for CYP2B6 polymorphisms, which alter efavirenz metabolism. Derivatives with reduced CYP2B6 dependence may lower interpatient variability .

Q. What computational strategies predict the binding affinity of this compound to HIV-1 reverse transcriptase?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with the NNRTI binding pocket. Compare binding energies (ΔG) of the derivative vs. efavirenz; the methoxybenzyl group may enhance hydrophobic contacts (e.g., with Tyr181/Tyr188) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD/RMSF plots reveal whether the derivative maintains key hydrogen bonds (e.g., with Lys103) .

Data Contradiction Resolution

Q. How to address discrepancies in bone density studies involving efavirenz derivatives?

Methodological Answer:

- Vitamin D3 Assays : Measure serum 25-hydroxyvitamin D levels in animal models. Efavirenz lowers D3 via CYP24A1 induction, but derivatives lacking this effect may preserve bone mineral density (BMD) .

- Micro-CT Imaging : Quantify trabecular bone volume fraction (BV/TV) in femurs. Derivatives showing <5% BMD loss vs. controls (p<0.05) suggest improved safety .

Experimental Design Considerations

Q. What in vitro models best evaluate the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte Incubations : Use primary human hepatocytes to calculate intrinsic clearance (CL). Derivatives with CL <10 μL/min/million cells indicate prolonged half-life .

- CYP Inhibition Assays : Test against CYP3A4/CYP2B6 isoforms via fluorometric screening. IC >50 μM suggests low drug-drug interaction risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.